- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

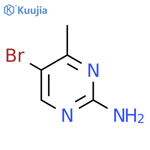

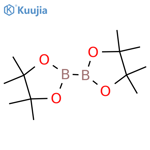

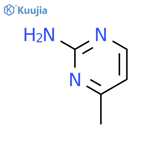

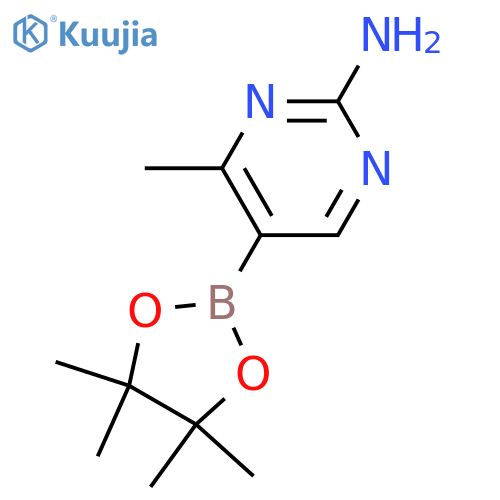

Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure

상품 이름:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

CAS 번호:944401-55-2

MF:C11H18BN3O2

메가와트:235.090522289276

MDL:MFCD18072554

CID:844636

PubChem ID:52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine

- AK112765

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine

- SYJMHOBGFXCKRG-UHFFFAOYSA-N

- 6145AC

- FCH2794291

- AM807613

- OR360325

- AX8161633

- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester

- (2-AM

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)

- C11H18BN3O2

- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- MFCD18072554

- AKOS016000282

- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- SB55508

- SY104523

- DS-5779

- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester

- DTXSID50680997

- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester

- 944401-55-2

- SCHEMBL1114281

- DB-010255

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

-

- MDL: MFCD18072554

- 인치: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)

- InChIKey: SYJMHOBGFXCKRG-UHFFFAOYSA-N

- 미소: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

계산된 속성

- 정밀분자량: 235.1492070g/mol

- 동위원소 질량: 235.1492070g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 5

- 중원자 수량: 17

- 회전 가능한 화학 키 수량: 1

- 복잡도: 282

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 70.3

실험적 성질

- 밀도: 1.11

- 비등점: 409.7±47.0 °C at 760 mmHg

- 플래시 포인트: 201.6±29.3 °C

- 수용성: Slightly soluble in water.

- 증기압: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- TSCA:N

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

¥ 5,623.00 | 2023-04-12 | |

| abcr | AB332473-1 g |

2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |

944401-55-2 | 95% | 1g |

€508.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D657146-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

$1055 | 2024-07-21 | |

| eNovation Chemicals LLC | D657146-10G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 10g |

$1755 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 100mg |

¥85.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 5g |

¥6056.0 | 2022-04-27 | |

| TRC | M343478-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 100mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM130224-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 5g |

$880 | 2021-08-05 | |

| Chemenu | CM130224-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 100mg |

$71 | 2021-08-05 | |

| Chemenu | CM130224-1g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 1g |

$301 | 2021-08-05 |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C

참조

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

참조

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

참조

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

합성회로 5

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C

참조

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

합성회로 6

반응 조건

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

참조

- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

합성회로 7

반응 조건

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

참조

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

참조

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

합성회로 9

반응 조건

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

참조

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

합성회로 10

반응 조건

1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

참조

- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine 관련 문헌

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) 관련 제품

- 22012-97-1(Cryptomerin A)

- 2097923-88-9(4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide)

- 2680766-15-6(4-{1-(tert-butoxy)carbonyl-1H-pyrazol-3-yl}benzoic acid)

- 1350989-01-3(4-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine)

- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)

- 361470-86-2(4-benzyl-N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide)

- 1807390-50-6(4-Bromo-3-fluoro-5-nitrocinnamic acid)

- 1251587-59-3(N-(4-ethoxyphenyl)-2-{4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylsulfanyl}acetamide)

- 947140-89-8(5-Methylhexanol-d7)

- 1153252-25-5(N-Methyl 5-bromo-2-fluoroaniline)

추천 공급업체

Amadis Chemical Company Limited

(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

순결:99%

재다:5g

가격 ($):339.0